molecular formula C17H19F3N4O B2757917 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2200650-58-2

4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

Cat. No. B2757917
CAS RN: 2200650-58-2
M. Wt: 352.361
InChI Key: OPHCKJPOUFTAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C17H19F3N4O and its molecular weight is 352.361. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has involved the synthesis and exploration of the chemical properties of compounds related to pyrimidine derivatives. Studies have detailed the synthesis processes, including the generation of new compounds through nucleophilic attack, and examined their pharmacological profiles, which highlight a range of properties from antiemetic to analgesic effects. For example, Mattioda et al. (1975) synthesized a series of new 4-piperazinopyrimidines, displaying a profile inclusive of antiemetic and analgesic properties, chosen for further clinical investigations due to their potent antiemetic activity (Mattioda et al., 1975).

Crystal Structure Analysis

Crystallography studies have provided insights into the molecular structure and interactions within similar compounds. For instance, Orozco et al. (2009) reported on a salt-type adduct involving 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, highlighting the complex network of hydrogen bonds stabilizing its crystal structure (Orozco et al., 2009).

Computational Studies on Piperidine Derivatives

Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives to predict their inhibition efficiencies on the corrosion of iron, demonstrating the application of computational methods in understanding the molecular interactions and properties of such compounds (Kaya et al., 2016).

Molecular Self-Assembly

Bararjanian et al. (2010) explored the one-pot synthesis of 2-aminopyrimidinones and their self-assembly, emphasizing the potential of pyrimidine derivatives in forming structured aggregates through hydrogen bonding, underscoring the significance of molecular self-assembly in the development of novel materials (Bararjanian et al., 2010).

Antimicrobial and Antineoplastic Applications

Research has also focused on the antimicrobial and antineoplastic potentials of pyrimidine derivatives. Kumar et al. (2008) highlighted the synthesis and biological intervention of spiro-piperidin-4-ones, evaluating their activity against Mycobacterium tuberculosis and suggesting their promise in reducing bacterial count in lung and spleen tissues (Kumar et al., 2008).

properties

IUPAC Name

4-methyl-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-12-5-8-21-16(22-12)24-9-6-13(7-10-24)11-25-15-4-2-3-14(23-15)17(18,19)20/h2-5,8,13H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHCKJPOUFTAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.